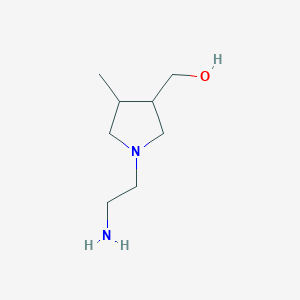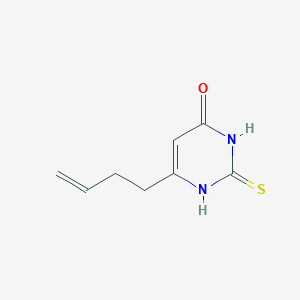
(1-(2-Aminoetil)-4-metilpirrolidin-3-il)metanol
Descripción general
Descripción
(1-(2-Aminoethyl)-4-methylpyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(2-Aminoethyl)-4-methylpyrrolidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(2-Aminoethyl)-4-methylpyrrolidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Captura y utilización de dióxido de carbono
Este compuesto se ha identificado como un posible candidato para el solvente de captura de CO2. La cinética de absorción de CO2 en soluciones acuosas que contienen este compuesto es crucial para el diseño de procesos para capturar CO2 de los gases de escape industriales, lo que es un paso significativo hacia el logro de objetivos industriales de cero neto .
Intermediarios farmacéuticos
“(1-(2-Aminoetil)-4-metilpirrolidin-3-il)metanol” sirve como intermedio en la síntesis farmacéutica. Su reactividad y características estructurales lo hacen adecuado para crear una variedad de compuestos farmacéuticos, particularmente debido a su compatibilidad con otros compuestos orgánicos y sensibilidad al aire .
Química analítica
En química analítica, este compuesto podría usarse como estándar o reactivo debido a su estructura y propiedades definidas. Puede ayudar en la calibración de instrumentos y servir como material de referencia para el análisis cromatográfico, asegurando la precisión y precisión de las mediciones .
Ingeniería química
Las propiedades del compuesto se pueden aplicar en ingeniería química, particularmente en la optimización y simulación de procesos. Su comportamiento predecible en diferentes condiciones lo convierte en un componente valioso para modelar y optimizar reacciones y procesos químicos .
Ciencia ambiental
En ciencia ambiental, el compuesto podría utilizarse en el estudio del análisis de anillos de árboles, que es un método para comprender las condiciones ambientales pasadas. Su composición isotópica estable puede proporcionar información sobre los patrones climáticos históricos .
Ciencia de materiales
“this compound” podría explorarse por su potencial en ciencia de materiales, especialmente en el desarrollo de nuevos materiales con propiedades ópticas, magnéticas o eléctricas específicas. Su estructura molecular puede contribuir al diseño de nuevos materiales con características únicas .
Bioquímica
Los derivados del compuesto, como las pirrolonas y las pirrolidinonas, son conocidos por sus propiedades bioactivas. Se utilizan en el diseño de agentes bioactivos y han mostrado una amplia gama de actividades biológicas, que podrían aprovecharse en la investigación bioquímica para desarrollar nuevos agentes terapéuticos .
Nanotecnología
En el campo de la nanotecnología, este compuesto podría utilizarse en la síntesis de nanopartículas o como bloque de construcción para crear nanoestructuras. Sus propiedades químicas pueden permitir el control preciso del tamaño y la forma a nanoescala, lo cual es esencial para el desarrollo de nanomateriales con funciones específicas .
Propiedades
IUPAC Name |
[1-(2-aminoethyl)-4-methylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-7-4-10(3-2-9)5-8(7)6-11/h7-8,11H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBNYGBKBOQAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480972.png)
![2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480973.png)






